Product packaging for 4-Amino Fluconazole Bromide(Cat. No.:CAS No. 150168-54-0)

4-Amino Fluconazole Bromide

Cat. No.: B601796
CAS No.: 150168-54-0
M. Wt: 322.30 79.90
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino Fluconazole Bromide, identified as a key amino impurity of the widely used antifungal drug fluconazole , serves as a critical reference standard in pharmaceutical research and development. Its primary application lies in the quality control and analytical profiling of fluconazole, helping to identify, quantify, and monitor this specific impurity to ensure the safety and purity of pharmaceutical batches . Furthermore, this compound provides a valuable synthetic intermediate for researchers designing and constructing novel fluconazole derivatives. The strategic modification of the fluconazole structure, particularly at the triazole rings, is a recognized approach in medicinal chemistry to develop new chemical entities aimed at enhancing antifungal potency, overcoming microbial resistance, and improving pharmacokinetic parameters . As a building block bearing a reactive amino group, this compound enables such synthetic explorations, facilitating the creation of novel conjugates and analogs for biological evaluation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14F2N7O. Br B601796 4-Amino Fluconazole Bromide CAS No. 150168-54-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-1,2,4-triazol-4-ium-1-yl)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N7O.BrH/c14-10-1-2-11(12(15)3-10)13(23,4-21-7-17-6-18-21)5-22-9-20(16)8-19-22;/h1-3,6-9,23H,4-5,16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIWHMKVRUYLHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)N)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformation of 4 Amino Fluconazole Bromide

Synthetic Routes and Reaction Mechanisms for 4-Amino Fluconazole (B54011) Bromide Elaboration

The construction of 4-Amino Fluconazole Bromide, chemically identified as 4-amino-1-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-4H-1,2,4-triazolium Bromide, involves a multi-step process starting from precursors of fluconazole. The key step is the strategic introduction of the 4-amino-1,2,4-triazolium moiety onto the core propanol (B110389) backbone.

The primary route to this compound does not involve direct amination of fluconazole but rather the nucleophilic substitution of a fluconazole precursor with 4-amino-4H-1,2,4-triazole. A common and effective strategy employs an epoxide intermediate, specifically 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane. This oxirane is itself synthesized from a ketone precursor, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, through a Corey-Chaykovsky epoxidation. bas.bgresearchgate.net

The pivotal "amination" step is the ring-opening of the oxirane by 4-amino-4H-1,2,4-triazole. google.com In this reaction, the exocyclic amino group of the aminotriazole does not participate; instead, the N4 atom of the triazole ring acts as the nucleophile. This nucleophilic attack on one of the epoxide's carbon atoms leads to the formation of the C-N bond and the generation of the quaternary 4-amino-1,2,4-triazolium cation which is central to the final product's structure. google.comdtic.mil

The directed synthesis of this compound relies on a specific set of reagents and conditions to ensure the desired product formation. The key reactants are the epoxide precursor, often activated as a salt (e.g., methanesulfonate), and 4-amino-4H-1,2,4-triazole. google.com

Research outlined in patent literature indicates that, contrary to similar reactions with unsubstituted 1,2,4-triazole (B32235) which proceed under basic conditions, the reaction between the oxirane precursor and 4-amino-1,2,4-triazole (B31798) requires an acidic environment to proceed effectively. google.com The reaction is typically carried out by heating the reactants to reflux in a polar protic solvent such as 2-propanol. The acidic medium facilitates the activation of the epoxide ring towards nucleophilic attack. The bromide counter-ion is typically introduced from the starting materials or through a salt exchange step.

StepPrecursorKey ReagentsCatalyst/ConditionsProduct
Epoxidation 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneTrimethylsulfoxonium iodide (TMSI), NaOHToluene, Aqueous solution2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane
Quaternization 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane4-amino-4H-1,2,4-triazoleAcidic conditions, Reflux in 2-propanol4-Amino Fluconazole cation

Regioselectivity is a critical aspect of the synthesis. The nucleophilic attack by 4-amino-4H-1,2,4-triazole on the unsymmetrical epoxide precursor is highly regioselective. Under acidic conditions, the reaction follows a mechanism with SN2 characteristics, where the nucleophile preferentially attacks the less sterically hindered primary carbon of the epoxide ring. This selective attack yields the desired 1,3-disubstituted propan-2-ol backbone. google.comnih.gov

From a stereochemical perspective, the fluconazole core contains a chiral center at the C2 carbon bearing the hydroxyl group. The synthesis typically starts from an achiral ketone precursor, and the Corey-Chaykovsky epoxidation creates the oxirane without establishing the final stereocenter. The subsequent ring-opening reaction establishes the tertiary alcohol chiral center. Unless an enantioselective synthesis strategy is employed, the reaction produces this compound as a racemic mixture of its two enantiomers.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is primarily centered on the N-amino group of the triazolium ring. This functionality offers pathways for derivatization through oxidation and reduction processes.

While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from related N-amino triazolium compounds. The exocyclic N-amino group is susceptible to oxidation. A known oxidation pathway for 4-amino-1,2,4-triazolium salts involves oxidative coupling to form an azo bridge. rsc.org

For instance, the oxidation of 1-alkyl-4-amino-1,2,4-triazolium salts with reagents like saturated aqueous bromine can yield the corresponding 4,4'-azo-1,2,4-triazolium dications. rsc.org Applying this to this compound, a potential oxidation product would be a dimeric structure where two molecules are linked by an N=N bond between the N4 atoms of the respective triazolium rings.

The reduction of this compound presents several potential pathways, though specific product identification from direct research is limited. The primary sites for reduction are the N-N bond of the amino-triazolium moiety and the triazolium ring itself.

One plausible outcome is the reductive cleavage of the N-N bond. This is a common reaction for N-amino compounds and would lead to the formation of 1-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole and ammonia. Another possibility, particularly with hydride reagents like sodium borohydride, is the reduction of the triazolium ring system. Studies on related 4-acylamino-4H-1,2,4-triazolium salts have shown that N-alkylated derivatives can be reduced to 4-acylamino-Δ²-1,2,4-triazolines. cdnsciencepub.com However, the reactivity is sensitive to substitution on the exocyclic nitrogen, and the unsubstituted amino group in this compound may exhibit different behavior. cdnsciencepub.com

TransformationPotential ReagentsLikely Product(s)
Oxidation Saturated Bromine Water (Br₂)Dimeric Azo-Compound: Bis(1-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-4-yl)diazene
Reduction (N-N Cleavage) Catalytic Hydrogenation (e.g., H₂/Pd-C)1-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole + NH₃
Reduction (Ring) Sodium Borohydride (NaBH₄)1-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-4-amino-1,2,4-triazoline

Nucleophilic Substitution Reactions Involving the Bromide Ion

The chemical structure of this compound includes a bromide anion, which serves as a competent leaving group in nucleophilic substitution reactions. In these reactions, a nucleophile—an electron-rich chemical species—replaces the bromide ion, leading to the formation of a new compound. The reaction proceeds because the bromide ion is a weak base and therefore a stable leaving group. gacariyalur.ac.in The general mechanism involves the attack of a nucleophile on the electrophilic carbon center associated with the quaternary ammonium (B1175870) structure.

The versatility of this reaction allows for the synthesis of a variety of fluconazole derivatives by selecting different nucleophiles. For instance, the bromide ion can be readily substituted by nucleophiles such as hydroxide (B78521) or various alkoxide ions. smolecule.com These substitutions can alter the compound's physicochemical properties, such as solubility and lipophilicity.

Research into the nucleophilic substitution of similar halogenated imidazole (B134444) and triazole systems has shown that the reaction's efficiency is influenced by several factors. gacariyalur.ac.inrsc.org These include the inherent reactivity of the chosen nucleophile, the solvent system employed, and the reaction temperature. For example, stronger nucleophiles will typically react more readily, and the choice of a polar aprotic solvent can often accelerate the rate of SN2 reactions. gacariyalur.ac.in

Below is a table illustrating potential nucleophilic substitution reactions with this compound.

NucleophileReagent ExampleProduct Class
HydroxideSodium Hydroxide (NaOH)Quaternary Ammonium Hydroxide
AlkoxideSodium Methoxide (NaOCH₃)Quaternary Ammonium Ether
ThiolateSodium Thiolate (NaSR)Quaternary Ammonium Thioether
CyanideSodium Cyanide (NaCN)Quaternary Ammonium Nitrile
AzideSodium Azide (NaN₃)Quaternary Ammonium Azide

This table presents theoretical examples of nucleophilic substitution reactions based on established chemical principles.

Formation of Quaternary Ammonium Salts and Their Stability

This compound is itself a quaternary ammonium salt. simsonpharma.compharmaffiliates.com Quaternary ammonium salts are compounds in which a central nitrogen atom is bonded to four organic groups, resulting in a permanent positive charge, independent of the pH of its environment. wikipedia.org The formation of this compound occurs through a process known as quaternization, which is a type of alkylation reaction. wikipedia.org

In this synthesis, a tertiary amine acts as the nucleophile. Specifically, one of the triazole nitrogen atoms in a fluconazole-like precursor attacks an aminating reagent. This process, often referred to as the Menshutkin reaction in historical literature, results in the formation of a new carbon-nitrogen bond and the quaternary ammonium cation. wikipedia.orgchemguide.co.uk The synthesis of this compound can be achieved through the reaction of fluconazole with an appropriate amination reagent, catalyzed by a base. smolecule.com

The stability of quaternary ammonium salts is a key characteristic. The [NR₄]⁺ cation is generally unreactive toward electrophiles, oxidants, and acids. wikipedia.org They also exhibit considerable stability in the presence of most nucleophiles. This stability is attributed to the lack of a hydrogen atom on the nitrogen, which prevents deprotonation, and the steric hindrance provided by the four organic substituents, which protects the nitrogen atom. However, under harsh conditions, such as in the presence of exceptionally strong bases or at high temperatures, they can undergo degradation through pathways like the Sommelet–Hauser or Stevens rearrangement. wikipedia.org

Structural Details of this compound

Component Formula/Structure Role
Cation 4-Amino-1-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-4H-1,2,4-triazolium The quaternary ammonium cation, responsible for the compound's core structure.
Anion Br⁻ The bromide counter-ion.

Optimization of Synthetic Yields and Purity Profiles

The optimization of synthetic processes for compounds like this compound is crucial, particularly as it is often identified as a process-related impurity in the manufacturing of fluconazole. smolecule.compharmaffiliates.com Therefore, optimization strategies can be twofold: maximizing its production for use as an analytical reference standard or minimizing its formation to ensure the purity of the final fluconazole active pharmaceutical ingredient.

Key parameters that can be adjusted to optimize yield and purity include the choice of reagents, catalysts, solvents, and reaction conditions such as temperature and time. Industrial-scale synthesis often relies on high-purity reagents and sophisticated reaction control systems to maintain consistency and quality. smolecule.com The use of phase transfer catalysts can also be employed in quaternization reactions to improve yields and reaction rates, especially when dealing with reactants in immiscible phases. wikipedia.org

Purification is a critical step in achieving a high purity profile. Common laboratory and industrial techniques for purifying quaternary ammonium salts include:

Recrystallization: This technique relies on the differential solubility of the compound and impurities in a specific solvent system at varying temperatures.

Chromatography: Methods such as column chromatography or preparative high-performance liquid chromatography (HPLC) are effective for separating the target compound from closely related impurities. For instance, reversed-phase HPLC is a confirmed method for assessing the purity of fluconazole analogues. acs.org

Parameters for Synthetic Optimization

Parameter Focus Area Desired Outcome
Reagent Quality Starting materials and catalysts Use of high-purity reagents to minimize side reactions and impurities. smolecule.com
Solvent Choice Reaction medium Selecting a solvent that optimizes reactant solubility and reaction rate (e.g., polar aprotic for SN2). gacariyalur.ac.in
Temperature Control Reaction conditions Maintaining optimal temperature to maximize product formation and minimize degradation or byproduct formation. google.com
Reaction Time Process control Determining the ideal reaction duration to ensure complete conversion without promoting side reactions.

| Purification Method | Downstream processing | Employing effective techniques like recrystallization or chromatography to achieve the desired purity profile. acs.org |

Molecular and Mechanistic Investigations of 4 Amino Fluconazole Bromide

Enzymatic Target Identification and Inhibition Kinetics

The primary mechanism of action for azole antifungals, including fluconazole (B54011) and its derivatives, is the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway. nih.govwikidoc.org

The principal enzymatic target of 4-Amino Fluconazole Bromide is fungal lanosterol (B1674476) 14-α-demethylase, a cytochrome P450 enzyme (CYP51). wikidoc.orgsmolecule.com This enzyme plays a vital role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that regulates membrane fluidity and integrity. wikidoc.orgmdpi.com By inhibiting lanosterol 14-α-demethylase, azole antifungals disrupt the conversion of lanosterol to ergosterol. nih.govmdpi.com This disruption leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols in the fungal membrane, ultimately impeding fungal growth and replication. mdpi.com The interaction involves the binding of the azole's nitrogen atom (N4 of the triazole ring) to the heme iron atom in the active site of the CYP51 enzyme, which acts as a non-competitive inhibitor. wikidoc.orgacs.org While the antifungal activity of this compound itself is not extensively documented in comparative studies, its primary mode of action is understood to be the inhibition of this key enzyme. smolecule.com

Table 1: Comparative Antifungal Activity of Fluconazole Analogs Against Various Fungal Species

Compound/Analog Fungal Species MIC (µg/mL) Reference
Fluconazole Candida albicans 16 acs.orgnih.gov
Fluconazole-Urea Hybrid (8b) Candida albicans 0.5 acs.orgnih.gov
Fluconazole-Urea Hybrid (8c) Candida albicans 0.5 acs.orgnih.gov
Fluconazole Candida krusei 16 acs.orgnih.gov
Fluconazole-Urea Hybrid (8b) Candida krusei 0.5 acs.orgnih.gov
Fluconazole-Urea Hybrid (8c) Candida krusei 0.5 acs.orgnih.gov
Fluconazole Candida glabrata 64 tandfonline.com
1,2,4-Triazole-Indole Hybrid (8g) Candida glabrata 0.25 tandfonline.com
Voriconazole Candida glabrata 1 tandfonline.com
Fluconazole Microsporum gypseum 8 mdpi.com

This table presents data for various fluconazole analogs as direct comparative data for this compound is not available.

Molecular Interactions with Biomolecules

The specific interactions between an inhibitor and its target enzyme are dictated by the three-dimensional structure of both molecules. Understanding these interactions is key to rational drug design.

The binding of azole antifungals to the active site of lanosterol 14-α-demethylase is a well-studied phenomenon. The active site is a hydrophobic pocket containing the heme group. researchgate.net The triazole ring of fluconazole and its derivatives plays a crucial role by coordinating with the heme iron atom through one of its nitrogen atoms. researchgate.netresearchgate.net The rest of the molecule forms various non-covalent interactions with the surrounding amino acid residues, which contributes to the binding affinity and selectivity. X-ray crystallographic studies of lanosterol 14-α-demethylase with bound inhibitors have identified key amino acid residues that are important for binding, such as HIS-377 and SER-378 in C. albicans. acs.orgnih.gov The difluorophenyl group of fluconazole typically orients into a hydrophobic region of the active site. researchgate.net

The introduction of an amino group and a bromide ion in this compound is expected to alter its physicochemical properties and its interactions with the target enzyme. The amino group, being a hydrogen bond donor and acceptor, has the potential to form additional hydrogen bonds with amino acid residues in the enzyme's active site. acs.orgnih.gov This could lead to a stronger binding affinity and potentially overcome resistance mechanisms that arise from mutations in the active site. acs.orgnih.gov The presence of a bromide ion suggests that the compound is a salt. The cationic nature of the modified fluconazole core could lead to different electrostatic interactions within the binding pocket compared to the neutral parent drug. The bromide itself is a counter-ion and is not expected to directly participate in binding within the enzyme's active site. The modification of one of the triazole rings to an aminotriazolium bromide changes the electronic distribution and steric profile of that part of the molecule, which would influence its interaction with the enzyme.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity and for the rational design of more effective drugs. researchgate.net For fluconazole and its analogs, SAR studies have revealed several key features that are important for antifungal activity. mdpi.comresearchgate.net The 2,4-difluorophenyl group and the 1,3-bis(1,2,4-triazol-1-yl)-2-propanol core are generally considered essential pharmacophores. acs.orgnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Fluconazole
Ergosterol
Lanosterol
Voriconazole
Itraconazole
Ketoconazole
Posaconazole
Amphotericin B
Anidulafungin
Carbendazole
Benomyl

Impact of Structural Modifications on Enzyme Binding Efficacy

The primary mechanism of action for fluconazole and its derivatives is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway. smolecule.com Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth. The binding of azole antifungals like fluconazole to the heme iron in the active site of CYP51 is a key interaction. nih.gov

The structural modifications in this compound, namely the introduction of an amino group and a bromide salt, have the potential to alter its binding affinity and selectivity for the CYP51 enzyme compared to the parent compound, fluconazole. While specific quantitative data on the enzyme binding efficacy of this compound is not widely available in public literature, general principles of structure-activity relationships (SAR) for fluconazole derivatives offer valuable insights.

The introduction of an amino group can introduce new hydrogen bonding opportunities within the enzyme's active site. This could potentially lead to a stronger or more selective interaction with specific amino acid residues lining the binding pocket, thereby enhancing inhibitory activity. smolecule.com In studies of other fluconazole analogs, the addition of various functional groups has been shown to significantly impact binding affinity. For instance, molecular docking studies on different triazole derivatives have demonstrated that even small changes to the molecule can alter the binding energy and interactions with key residues of the CYP51 enzyme. nih.gov

It has been noted that this compound may exhibit increased selectivity and potency against certain fungal strains, suggesting that the structural changes could optimize its fit within the active site of the target enzyme in those organisms. smolecule.com However, without direct comparative studies measuring the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (K_d) of this compound against lanosterol 14α-demethylase, the precise impact of these modifications on enzyme binding remains a subject for further empirical investigation. The antifungal activity of this compound itself is reported in some contexts as unknown, and it has been suggested for use as a negative control in studies of other fluconazole derivatives. smolecule.com

Table 1: Key Molecular Features for Enzyme Interaction

FeatureFluconazoleThis compoundPotential Impact of Modification
Core Structure 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-olModified fluconazole coreThe fundamental interaction with the heme group of CYP51 is retained.
Key Substituent Hydroxyl groupAddition of a 4-amino group to a triazole ringThe amino group can act as a hydrogen bond donor, potentially forming new interactions with amino acid residues in the enzyme's active site. smolecule.com
Salt Form Typically not a saltBromide saltThe bromide ion itself is unlikely to directly participate in enzyme binding but indicates the quaternization of a triazole nitrogen, which would significantly alter the electronic properties and conformation of the molecule.

Correlation of Molecular Features with Observed Biological Activities

The biological activity of an antifungal agent is a direct consequence of its molecular features, which dictate its ability to reach and interact with its target. For this compound, the key molecular features are the fluconazole scaffold, the additional amino group, and its nature as a bromide salt.

The introduction of an amino group, as seen in other fluconazole analogs, can have varied effects on antifungal activity. In some instances, the addition of an amino group to a triazole moiety has been part of a strategy to develop more potent antifungal agents. nih.gov The increased polarity from the amino group could influence the compound's solubility and transport across the fungal cell wall and membrane. Furthermore, the basicity of the amino group could play a role in the interactions within the enzyme's active site.

The fact that this compound is a bromide salt implies that one of the triazole nitrogens is quaternized, carrying a positive charge. This permanent charge would significantly impact the molecule's physicochemical properties, including its solubility, lipophilicity, and ability to cross biological membranes. This could either enhance or hinder its access to the intracellular target enzyme.

Table 2: Structure-Activity Relationship Synopsis

Molecular FeaturePotential Influence on Biological Activity
Fluconazole Core Provides the fundamental mechanism of action by inhibiting lanosterol 14α-demethylase.
4-Amino Group May introduce new hydrogen bonding interactions, potentially increasing binding affinity and potency. Could also alter solubility and cell penetration. smolecule.com
Quaternary Triazole Bromide The positive charge and bromide counter-ion significantly alter the compound's physicochemical properties, which could affect its absorption, distribution, and target site accumulation.
Overall Polarity and Lipophilicity The balance between hydrophilic and lipophilic properties is crucial for the compound to traverse the aqueous environment and penetrate the lipid-rich fungal cell membrane to reach its intracellular target.

Role in Pharmaceutical Research and Impurity Profiling

Utility as a Reference Standard in Analytical Method Development

4-Amino Fluconazole (B54011) Bromide, recognized by several synonyms including Fluconazole EP Impurity I and Fluconazole Amino Impurity, is a well-characterized compound used as a reference standard in the development and validation of analytical methods for fluconazole. labmix24.comekb.eg Its availability as a purified substance allows for the accurate identification and quantification of this specific impurity in fluconazole active pharmaceutical ingredients (APIs) and finished drug products. synzeal.com

Chromatographic and Spectroscopic Applications in Compound Identification

In the realm of pharmaceutical analysis, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for separating and identifying impurities. researchgate.net 4-Amino Fluconazole Bromide serves as a crucial marker in these separations. By chromatographing a pure sample of this compound, analysts can determine its retention time—the time it takes for the compound to travel through the chromatography column. This known retention time can then be used to identify the presence of this specific impurity in a sample of fluconazole.

Spectroscopic methods, often coupled with chromatography, provide further confirmation of the impurity's identity. Techniques such as mass spectrometry (MS) can be used to determine the molecular weight of the impurity, which for this compound is 402.20 g/mol . smolecule.com This, along with its characteristic fragmentation pattern in MS/MS analysis, provides a definitive identification.

Validation of Analytical Methods for Fluconazole and its Derivatives

The validation of analytical methods is a regulatory requirement to ensure that the method is reliable, reproducible, and accurate for its intended purpose. google.com this compound is instrumental in this validation process. It is used to assess key validation parameters such as:

Specificity: The ability of the analytical method to distinguish and quantify the main drug (fluconazole) in the presence of its impurities, including this compound.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the impurity over a specific range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a sample with a known amount of the this compound reference standard and measuring the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.

The use of this compound as a reference standard is suitable for these applications in the context of Abbreviated New Drug Applications (ANDA) and the commercial production of fluconazole.

Investigation of Fluconazole Degradation Pathways

The stability of a drug is a critical quality attribute, and understanding its degradation pathways is essential for ensuring its safety and efficacy throughout its shelf life. Forced degradation studies, where the drug substance is subjected to stress conditions like heat, light, humidity, acid, and base, are performed to identify potential degradation products.

Kinetic Studies of Degradation under Controlled Conditions

Kinetic studies of drug degradation are performed to understand the rate at which a drug degrades and its shelf life. Several studies have investigated the kinetics of fluconazole degradation under various conditions. For instance, the photodegradation of fluconazole has been shown to follow pseudo-first-order kinetics. synzeal.comCurrent time information in Bangalore, IN. Similarly, the oxidative degradation of fluconazole has also been the subject of kinetic evaluation. researchgate.net However, these studies have focused on the degradation of the parent fluconazole molecule and the formation of other degradation products. As this compound is not typically formed through degradation, there are no specific kinetic studies detailing its formation under controlled degradation conditions.

Implication in Pharmaceutical Quality Control Research

The presence of impurities in a pharmaceutical product can impact its quality, safety, and efficacy. Therefore, the control of impurities is a critical aspect of pharmaceutical quality control. This compound, as a known impurity of fluconazole, is a key focus in the quality control of fluconazole manufacturing.

Regulatory bodies like the European Pharmacopoeia (EP) list known impurities of active pharmaceutical ingredients. This compound is listed as Fluconazole EP Impurity I. labmix24.com Pharmaceutical manufacturers are required to monitor and control the levels of such impurities in their products to ensure they meet the stringent quality standards set by these regulatory agencies. The availability of a high-quality reference standard for this compound is essential for laboratories to accurately quantify this impurity and ensure the safety and quality of fluconazole products.

Exploration As an Intermediate for Novel Chemical Entity Synthesis

Precursor for Advanced Fluconazole (B54011) Analogs

The development of new antifungal agents is critical due to the rise of resistant fungal pathogens. nih.gov Modifying existing drug scaffolds, like that of fluconazole, is a key strategy in this endeavor. nih.gov 4-Amino Fluconazole Bromide serves as an excellent precursor for such modifications, particularly through the chemical manipulation of its exocyclic amino group and the triazole ring to which it is attached.

The amino group on the triazole ring of this compound is a prime site for chemical derivatization. Various synthetic strategies can be employed to introduce new functional groups, thereby altering the molecule's physicochemical properties and biological activity.

Common functionalization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.

Alkylation: Introduction of alkyl, aryl, or cycloalkyl groups. In one study, a fluconazole scaffold was modified by displacing a triazole ring with various linear alkyl- and cycloalkyl-amino substituents. nih.gov

Schiff Base Formation: Condensation with aldehydes and ketones to form imines, which can serve as intermediates for further reactions or possess their own biological activity. nepjol.info

Diazotization: Conversion of the amino group into a diazonium salt. This highly reactive intermediate can then be substituted with a wide range of nucleophiles or be removed entirely to yield a de-aminated triazole ring. acs.orggoogle.com This removal of the amino group has been explored as a structural refinement strategy in the synthesis of potent 5-aryl-3-mercapto-1,2,4-triazole analogs of fluconazole. nih.gov

These transformations allow for the systematic modification of the fluconazole scaffold, enabling the exploration of structure-activity relationships (SAR). acs.orgoup.com

Beyond simple functionalization, the 4-amino-triazole moiety can act as a building block for constructing more complex heterocyclic systems. This approach involves using the amino group to initiate cyclization reactions, leading to the fusion of new rings onto the fluconazole framework or the replacement of a triazole ring with another heterocycle.

For instance, research has shown that one of the triazole rings in a fluconazole precursor can be replaced by other heterocycles like thiadiazole. nih.govacs.org In one synthetic pathway, a key oxirane intermediate, derived from a precursor similar to this compound, was reacted with 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives to create novel hybrids. acs.org Other studies have focused on replacing a triazole ring with a 4-amino-5-aryl-3-mercapto-1,2,4-triazole motif to generate new series of potent antifungal agents. nih.gov Such modifications aim to introduce new interaction points with the biological target, potentially overcoming existing resistance mechanisms. nih.gov

Design and Synthesis of Compounds with Modified Biological Activities

The ultimate goal of using this compound as an intermediate is to design and synthesize new compounds with improved or novel biological activities. This involves a rational design approach, often aided by computational methods, followed by the synthesis of targeted molecules and their subsequent biological evaluation.

A key strategy in modern drug discovery is the creation of chemical libraries, which are large collections of structurally related compounds. tandfonline.com The this compound structure serves as an ideal scaffold—a central core structure—for building focused libraries. tandfonline.comresearchgate.net By applying the diverse functionalization strategies mentioned previously (alkylation, acylation, etc.) to this scaffold, researchers can rapidly generate a large number of derivatives.

The development of such a library allows for high-throughput screening to identify "hit" compounds with desired biological activity. beilstein-journals.org This approach systematically explores the chemical space around the fluconazole core, enabling a thorough investigation of structure-activity relationships and the identification of candidates with enhanced potency or altered target specificity. nih.govnih.gov The synthesis of large libraries of fluconazole analogs has been a patented strategy for discovering agents with potential applications in medicine and agriculture. mdpi.com

Once new derivatives are synthesized, they undergo rigorous evaluation to assess their biological activity and understand their mode of action at a molecular level. This typically involves a combination of in vitro and in silico methods.

In Vitro Antifungal Activity: The primary evaluation is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal species, including various strains of Candida and Aspergillus. nih.govacs.org The MIC value represents the lowest concentration of the compound that inhibits visible fungal growth. nih.gov Many newly synthesized fluconazole analogs have demonstrated significantly lower MIC values (i.e., higher potency) than the parent drug, fluconazole. acs.orgnih.govmdpi.com

Table 1: In Vitro Antifungal Activity (MIC) of Selected Fluconazole Analogs This table presents a compilation of data from cited research articles to illustrate the potency of newly synthesized analogs compared to the reference drug, Fluconazole. MIC values are given in μg/mL.

Compound/AnalogC. albicansC. kruseiC. parapsilosisReference
Fluconazole (Reference) 1164 nih.gov
Fluconazole (Reference) 16161 acs.org
Analog 8b (Urea Hybrid) 0.50.51 acs.org
Analog 8c (Urea Hybrid) 0.50.50.5 acs.org
Analog 8e (Urea Hybrid) 0.50.52 acs.org
Analog with 2,4-dichloro benzylthio substituent 0.1250.1250.063 nih.gov
Analog with 3-chlorobenzylthio substituent 0.250.1250.063 nih.gov

In Silico Evaluation: To understand the structural basis for the observed activity, computational methods like molecular docking are employed. researchgate.netresearchgate.net These studies simulate the binding of the new derivatives to the active site of their biological target, which for fluconazole and its analogs is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov By analyzing these interactions, researchers can predict which structural modifications are likely to lead to stronger binding and, consequently, higher potency. researchgate.net For example, docking studies have confirmed that highly active derivatives fit better into the active site of CYP51, often forming additional hydrogen bonds or hydrophobic interactions with key amino acid residues. nih.gov This synergy between synthesis, in vitro testing, and in silico modeling accelerates the discovery of new and more effective chemical entities.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the atomic arrangement within the 4-Amino Fluconazole (B54011) Bromide molecule can be constructed.

¹H NMR and ¹³C NMR Chemical Shift Assignments

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus. For 4-Amino Fluconazole Bromide, specific chemical shifts would be expected for the protons and carbons of the difluorophenyl ring, the triazole rings, the propanol (B110389) backbone, and the amino group.

While specific experimental data for this compound is not publicly available, a hypothetical ¹H NMR data table is presented below to illustrate the expected signals. The exact chemical shifts would be determined from the actual spectrum of the compound.

Interactive Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound

ProtonsChemical Shift (δ, ppm) (Hypothetical)MultiplicityIntegration
Aromatic-H (Difluorophenyl)7.0 - 7.5m (multiplet)3H
Triazole-H7.9 - 8.5m (multiplet)4H
CH₂ (backbone)4.5 - 4.9m (multiplet)4H
NH₂5.0 - 5.5s (singlet, broad)2H
OH6.0 - 6.5s (singlet, broad)1H

Similarly, a ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts would distinguish between the carbons of the aromatic ring, the triazole rings, and the aliphatic backbone.

Interactive Table 2: Hypothetical ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomsChemical Shift (δ, ppm) (Hypothetical)
C (Aliphatic backbone)50 - 75
C (Aromatic)100 - 165 (with C-F coupling)
C (Triazole)140 - 155

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are utilized. These techniques reveal correlations between different nuclei, allowing for the mapping of the molecular framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for confirming the propanol backbone structure and the relative positions of substituents on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of the molecule, such as linking the triazole rings and the difluorophenyl group to the central propanol unit.

The use of such 2D NMR techniques is standard in the structural elucidation of complex pharmaceutical impurities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition and the unambiguous confirmation of the molecular formula. For this compound (C₁₃H₁₄BrF₂N₇O), HRMS would be used to confirm its exact mass. The molecular weight of the cationic portion, [C₁₃H₁₄F₂N₇O]⁺, is 322.1228 g/mol .

Interactive Table 3: HRMS Data for this compound Cation

Molecular FormulaCalculated Exact Mass (m/z)
[C₁₃H₁₄F₂N₇O]⁺322.1228

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific parent ion and inducing its fragmentation to observe the resulting daughter ions. The fragmentation pattern is like a molecular fingerprint and provides critical information for structural confirmation. In the analysis of this compound, the parent ion ([C₁₃H₁₄F₂N₇O]⁺) would be isolated and fragmented. The observed fragments would correspond to the loss of specific functional groups, such as the amino group, triazole rings, or parts of the propanol backbone, thereby confirming the connectivity established by NMR.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, characteristic peaks would be expected for O-H (alcohol), N-H (amine), C-N, C=N (triazole rings), and C-F (difluorophenyl) stretching and bending vibrations.

Interactive Table 4: Hypothetical IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹) (Hypothetical)
O-H stretch (alcohol)3200 - 3600 (broad)
N-H stretch (amine)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N stretch (triazole)1600 - 1650
C-F stretch1100 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The absorption maxima (λ_max) are characteristic of the chromophores present. The difluorophenyl and triazole rings in this compound would be expected to produce characteristic absorption bands in the UV region, typically around 260 nm.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a cornerstone technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This combustion analysis method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed chemical formula. A close correlation between the experimental and theoretical values serves as strong evidence for the sample's purity and compositional integrity.

The process involves the complete combustion of a small, precisely weighed sample of this compound in an oxygen-rich environment. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the amounts of these products, the original percentages of C, H, and N in the sample are calculated.

The theoretical elemental composition of this compound is presented below. These values serve as the benchmark against which laboratory findings are compared.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0113156.1338.83
HydrogenH1.011414.143.52
NitrogenN14.01798.0724.38
BromineBr79.90179.9019.87
FluorineF19.00238.009.45
OxygenO16.00116.003.98
Total 402.24 100.00

In a research or quality control setting, the synthesized this compound would be subjected to CHN analysis. The resulting experimental data, for instance, might yield values such as C: 38.75%, H: 3.55%, and N: 24.30%. The proximity of these experimental values to the calculated theoretical percentages (38.83%, 3.52%, and 24.38%, respectively) would confirm that the synthesized compound has the correct elemental composition, thereby verifying its molecular formula. Minor deviations are expected due to instrumental limitations and sample purity. This analytical method is a critical step in the characterization of novel compounds and is frequently reported in the scientific literature for fluconazole derivatives and other newly synthesized chemical entities. pjps.pkresearchgate.netchemrxiv.org

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as 4-Amino Fluconazole (B54011) Bromide, interacts with its biological target. The primary target for azole antifungals is the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov

It is hypothesized that 4-Amino Fluconazole Bromide would adopt a similar binding pose to that of fluconazole. The key interactions would likely include:

Heme Coordination: The N4 atom of the unsubstituted 1,2,4-triazole (B32235) ring is predicted to form a coordinate bond with the central iron atom of the heme group in the CYP51 active site. This is the canonical interaction for azole antifungals.

Hydrophobic Interactions: The 2,4-difluorophenyl group is expected to fit into a hydrophobic cavity within the active site, forming favorable interactions with nonpolar amino acid residues. researchgate.net

Hydrogen Bonding: The tertiary hydroxyl group on the propanol (B110389) backbone is a critical site for hydrogen bonding with nearby amino acid residues, anchoring the molecule securely.

The introduction of the 4-amino group on the second triazole ring introduces a potential new point of interaction. This amino group could act as a hydrogen bond donor, potentially forming an additional hydrogen bond with an acceptor residue in the active site, which could enhance binding affinity compared to the parent fluconazole. Conversely, depending on the specific topology of the active site, the amino group could also introduce steric hindrance or unfavorable electrostatic interactions, which would need to be evaluated through detailed simulation.

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability of the predicted ligand-receptor complex over time. An MD simulation would model the atomic movements of the this compound-CYP51 complex in a simulated physiological environment. tandfonline.com

Key analyses from MD simulations would include:

Root Mean Square Deviation (RMSD): By tracking the RMSD of the ligand and protein backbone, the stability of the complex can be assessed. A stable complex is indicated by the RMSD values reaching a plateau after an initial equilibration period.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds, such as those involving the hydroxyl group and the newly introduced 4-amino group, would be monitored throughout the simulation to confirm their stability.

Interaction Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, providing a quantitative estimate of the binding affinity.

Interactive Table: Hypothetical Ligand-Receptor Interactions for this compound with CYP51
Ligand MoietyInteracting Residue(s)Interaction TypePredicted Stability
Unsubstituted Triazole RingHeme IronCoordinationHigh
2,4-Difluorophenyl RingHydrophobic Pocket (e.g., Tyr140, Phe234)Hydrophobic, π-π stackingHigh
Hydroxyl GroupSer252, Ala256Hydrogen BondModerate to High
4-Amino Group on TriazolePotential H-bond acceptor (e.g., Asp, Glu)Hydrogen Bond (Donor)Variable

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties, which are fundamental to its reactivity and interactions. researchgate.netnih.gov

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding electronic behavior. rsc.org

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the triazole rings and the amino group.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often distributed across the aromatic and heterocyclic ring systems.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability and reactivity. A smaller energy gap suggests the molecule is more polarizable and reactive. The introduction of the electron-donating amino group would be expected to raise the HOMO energy level, potentially decreasing the HOMO-LUMO gap compared to fluconazole, suggesting a possible increase in reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, negative potential (red/yellow) would be expected around the nitrogen atoms of the triazole rings and the oxygen of the hydroxyl group, indicating sites susceptible to electrophilic attack. The hydrogen atoms of the amino group would show positive potential (blue), indicating sites for nucleophilic interaction. acs.org

This compound has several rotatable bonds, allowing it to adopt various conformations. Conformational analysis involves systematically rotating these bonds to find the lowest energy (most stable) three-dimensional structures. This is critical because the biological activity of a molecule is often dependent on it adopting a specific conformation that is complementary to the receptor's binding site. Energy minimization calculations using DFT would identify the most probable conformations in the gas phase or in solution, providing a foundational understanding of the molecule's shape. rsc.org

Interactive Table: Predicted Quantum Chemical Descriptors for this compound
DescriptorPredicted Value/CharacteristicSignificance
HOMO EnergyRelatively HighIndicates electron-donating capacity
LUMO EnergyRelatively LowIndicates electron-accepting capacity
HOMO-LUMO GapModerate to LowRelates to chemical reactivity and stability
Dipole MomentModerateInfluences solubility and intermolecular interactions
Molecular Electrostatic PotentialNegative potential on N, O atoms; Positive on NH hydrogensPredicts sites for non-covalent interactions

In Silico Prediction of Chemical Reactivity and Pathways

Computational methods can predict a molecule's reactivity and potential metabolic pathways. Based on the electronic structure calculations, specific sites on the this compound molecule can be identified as more susceptible to chemical or enzymatic modification.

The nitrogen atoms of the triazole rings, particularly the lone pair electrons, and the oxygen of the hydroxyl group are the most likely sites for interaction with electrophiles or for metabolic processes like glucuronidation. The aromatic difluorophenyl ring could be a site for oxidative metabolism by cytochrome P450 enzymes, although the fluorine atoms generally decrease its susceptibility to such reactions. The 4-amino group itself presents a new site for potential metabolic transformation, such as N-acetylation or N-oxidation, which could influence the compound's pharmacokinetic profile. Conceptual DFT-based reactivity descriptors can be calculated to provide a more quantitative prediction of which atoms are most likely to participate in specific reactions. researchgate.net

Future Directions in Research on 4 Amino Fluconazole Bromide

Discovery of Novel Mechanistic Insights

The parent compound, fluconazole (B54011), functions by inhibiting the fungal enzyme lanosterol (B1674476) 14-α-demethylase, which is critical for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.comnih.gov Research on 4-Amino Fluconazole Bromide could focus on whether its structural modifications lead to new or altered mechanisms of action.

Future research could investigate:

Altered Enzyme Binding: High-resolution crystallography and computational docking studies could determine if the positively charged quaternary ammonium (B1175870) group and the amino group lead to different or stronger interactions within the active site of lanosterol 14-α-demethylase or other fungal enzymes. researchgate.netnih.gov This could potentially overcome known resistance mutations.

Secondary Targets: The structural changes might enable the compound to interact with new biological targets within the fungal cell. nih.gov Investigations could explore inhibition of other enzymes in the ergosterol pathway or interference with different cellular processes, such as cell signaling or ion transport, which could be disrupted by the introduction of a permanent positive charge.

Membrane Disruption: The cationic nature of the molecule could impart a direct membrane-disrupting capability, independent of enzyme inhibition. This dual-action mechanism, combining enzyme inhibition with physical membrane damage, is a strategy explored for other antimicrobial agents to enhance efficacy and reduce the likelihood of resistance.

Innovation in Synthetic Methodologies

The synthesis of fluconazole and its derivatives has been extensively documented, often involving multi-step processes. nih.govmdpi.com While a specific synthesis for this compound is noted as reacting fluconazole with an amination reagent, future research could aim to develop more efficient, scalable, and environmentally friendly synthetic routes. smolecule.com

Potential areas for innovation include:

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety (especially for hazardous steps like diazotization, which is used in some related syntheses), increase yield, and allow for easier scale-up compared to traditional batch processing. nih.gov

Catalytic Methods: Developing novel catalysts could enable more direct and selective amination and quaternization steps, potentially reducing the number of synthetic steps and the need for protecting groups. Research into halide salt-catalyzed reactions or visible light-mediated processes, as seen in the synthesis of other heterocyclic compounds, could be adapted. sioc-journal.cn

Green Chemistry Approaches: Future methodologies could focus on using less hazardous solvents, reducing energy consumption, and minimizing waste generation. This aligns with the broader industry trend towards sustainable chemical manufacturing. sioc-journal.cn

Table 1: Potential Synthetic Strategies and Their Advantages

Synthetic ApproachPotential AdvantagesKey Research Focus
Continuous Flow Synthesis Enhanced safety, improved yield and purity, easier scalability.Optimization of reactor design, residence time, and temperature for the specific reaction steps.
Novel Catalysis Higher selectivity, fewer reaction steps, milder reaction conditions.Development of specific catalysts for direct amination or quaternization of the triazole ring.
Green Chemistry Reduced environmental impact, lower cost, increased safety.Use of aqueous or bio-based solvents, energy-efficient reaction methods (e.g., microwave, ultrasound).

Expanded Applications in Material Science or Non-Biological Systems

The unique chemical structure of this compound, particularly its cationic nature and multiple nitrogen atoms, suggests potential applications beyond the biological and pharmaceutical realm. Azole compounds have been investigated for various roles in material science.

Future research could explore its use as:

An Antifouling Agent: Cationic compounds are known to have biocidal properties that can prevent the accumulation of microorganisms on surfaces. This compound could be incorporated into marine paints or coatings for medical devices to prevent biofilm formation. nih.gov

A Corrosion Inhibitor: The nitrogen-containing heterocyclic rings in azole compounds can effectively adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The efficacy of this compound could be tested on various metals and alloys in different corrosive environments.

A Component in Functional Polymers: The molecule could be used as a monomer or a cationic additive in the synthesis of functional polymers. These polymers could have applications as antimicrobial plastics, ion-exchange resins, or as components in specialized electronic materials.

A Material Preservative: Bayer AG has previously patented sulfur-containing fluconazole analogs for use as microbicides in the preservation of materials. mdpi.com Similar investigations could be undertaken for this compound to protect materials like wood, textiles, or adhesives from fungal degradation.

Table 2: Potential Non-Biological Applications and Underlying Properties

Application AreaRelevant Chemical PropertyResearch Objective
Antifouling Coatings Cationic charge, potential biocidal activity.Assess efficacy in preventing biofilm formation on various surfaces.
Corrosion Inhibition Heterocyclic nitrogen atoms, ability to adsorb to surfaces.Quantify the reduction in corrosion rates for steel, copper, or aluminum.
Functional Polymers Reactive functional groups, ionic nature.Synthesize and characterize polymers containing the compound and evaluate their properties.
Material Preservation Antifungal characteristics.Determine the minimum concentration required to prevent fungal growth on treated materials.

Q & A

Q. What synthetic methodologies are employed to prepare 4-amino fluconazole bromide derivatives, and how are structural modifications validated?

The brominated derivative of fluconazole can be synthesized by replacing the hydroxyl group with bromine using thionyl bromide (SOBr₂). Post-synthesis, structural validation is critical: techniques such as ¹H/¹³C NMR (to confirm substitution patterns), IR spectroscopy (to identify functional groups), and HRMS (for molecular weight verification) are essential. For example, evidence shows that bromo-substituted fluconazole analogs exhibit distinct NMR shifts compared to the parent compound, particularly in the region corresponding to the triazole and difluorophenyl groups .

Q. Which analytical techniques are recommended to assess the purity and stability of this compound in experimental settings?

High-performance liquid chromatography (HPLC ) is widely used for purity assessment, with methods validated for detecting impurities (e.g., unreacted starting materials or degradation products). Stability studies should include stress testing under varying pH, temperature, and light conditions. For instance, analogs like 4-bromobenzyl bromide require storage in sealed, light-protected containers to prevent decomposition, as brominated compounds are often light-sensitive .

Advanced Research Questions

Q. How does bromine substitution at the 4-position of fluconazole impact its antifungal efficacy, and what mechanistic insights explain these effects?

Bromine substitution reduces antifungal activity compared to fluconazole. For example, MIC values against Cryptococcus neoformans increased from 7.7 µM (fluconazole) to 57.6 µM for azido-substituted analogs. This suggests the hydroxyl group in fluconazole is critical for binding to fungal cytochrome P450 enzymes (e.g., CYP51). Computational studies (e.g., molecular docking) can model steric hindrance or electronic effects caused by bromine substitution, while site-directed mutagenesis of target enzymes may validate binding interactions .

Q. How can experimental design optimization improve the synthesis and characterization of this compound derivatives?

A two-factor interaction (2FI) model is effective for optimizing reaction parameters (e.g., temperature, reagent ratios). For instance, in nanoparticle-catalyzed syntheses of brominated heterocycles, factors like catalyst concentration and reaction time were systematically varied to maximize yield and minimize side products. Statistical tools (e.g., ANOVA in SPSS) are recommended to analyze significance and model robustness .

Q. How should researchers address contradictory data on the bioactivity of this compound analogs across studies?

Discrepancies may arise from differences in in vitro models (e.g., fungal strain variability) or pharmacokinetic factors (e.g., renal clearance rates affecting drug availability). To resolve contradictions, standardize assay protocols (e.g., CLSI guidelines) and validate results across multiple strains. Pharmacokinetic studies in models mimicking human metabolism (e.g., morbid obesity or renal dysfunction) can contextualize bioavailability differences .

Methodological Considerations

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in brominated fluconazole analogs?

Combine quantitative SAR (QSAR) models with experimental mutagenesis. For example, introduce halogen substituents at varying positions and correlate changes in MIC values with electronic (Hammett constants) or steric parameters (molecular volume). Evidence from fluconazole derivatives highlights the importance of hydrogen bonding via the hydroxyl group, which is disrupted by bromine substitution .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Document reaction conditions rigorously (e.g., solvent purity, inert atmosphere use). For brominated compounds, monitor reaction progress via TLC or inline spectroscopy. Reproducibility is enhanced by using commercially validated reagents (e.g., Aldrich-sourced intermediates) and adhering to pharmacopeial monographs for analytical method validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.